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Introduction

93-017S-F is a promising lipidoid nanopatrticle (LNP) designed for in situ cancer vaccination.
Its mechanism of action is centered on a dual approach: enhancing the cross-presentation of
tumor antigens and delivering cyclic guanosine monophosphate-adenosine monophosphate
(cGAMP), a potent agonist of the Stimulator of Interferon Genes (STING) pathway. This
combined action is intended to transform the tumor microenvironment into a site of robust anti-
tumor immunity. These application notes provide a comprehensive guide for designing and
executing preclinical in vivo studies to evaluate the efficacy, mechanism of action, and
pharmacokinetic/pharmacodynamic (PK/PD) profile of 93-017S-F.

Mechanism of Action: Signaling Pathway

93-017S-F facilitates a multi-step process to initiate a potent anti-tumor immune response.
Pre-treatment with a chemotherapeutic agent like doxorubicin induces immunogenic cell death
of a small number of tumor cells, releasing tumor-associated antigens (TAAs). The cationic 93-
017S-F LNPs then capture these TAAs. Concurrently, 93-017S-F encapsulates and delivers
cGAMP into the cytoplasm of antigen-presenting cells (APCs), such as dendritic cells (DCs).
The intracellular cGAMP activates the STING pathway, leading to the production of type |
interferons (IFNs) and other pro-inflammatory cytokines. This activation, coupled with the
enhanced presentation of captured TAAs on MHC class | molecules, promotes the maturation
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of APCs and the subsequent priming and activation of tumor-specific CD8+ T cells, which are

critical for cytotoxic anti-tumor responses.

Click to download full resolution via product page

Caption: Signaling pathway of 93-017S-F mediated in situ cancer vaccination.

Experimental Design and Protocols

A well-designed in vivo study is crucial for evaluating the therapeutic potential of 93-017S-F.
The following sections outline a comprehensive experimental workflow and detailed protocols
for key assays.

Experimental Workflow

The overall experimental workflow for a typical in vivo efficacy study of 93-017S-F is depicted
below. This workflow includes tumor model establishment, treatment administration, and

various endpoint analyses to assess anti-tumor immunity.
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Caption: General experimental workflow for in vivo evaluation of 93-017S-F.
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. Animal Model and Tumor Establishment

Protocol 1: B16F10 Melanoma Model in C57BL/6 Mice

e Animal Strain: C57BL/6 mice (female, 6-8 weeks old) are recommended as they are
syngeneic for the B16F10 cell line.

o Cell Culture: Culture B16F10 melanoma cells in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in
a 5% CO2 incubator.

e Tumor Implantation:

[¢]

Harvest B16F10 cells during the logarithmic growth phase.

[¢]

Wash the cells twice with sterile phosphate-buffered saline (PBS).

o

Resuspend the cells in sterile PBS at a concentration of 2.5 x 1076 cells/mL.

o

Subcutaneously inject 100 pL of the cell suspension (2.5 x 1075 cells) into the right flank of
each mouse.

e Tumor Growth Monitoring:
o Monitor tumor growth every 2-3 days using a digital caliper.
o Tumor volume can be calculated using the formula: Volume = (Length x Width?) / 2.

o Initiate treatment when tumors reach an average volume of 50-100 mma3.[1]
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Parameter Recommended Value Reference

Mouse Strain C57BL/6 Syngeneic model

Cell Line B16F10 Murine Melanoma
Number of Cells 2.5x10"5 [2]

Injection Volume 100 pL Standard practice
Injection Site Subcutaneous, right flank Common for tumor studies
Tumor Monitoring Frequency Every 2-3 days Standard practice
Treatment Initiation Size 50-100 mm3 [1]

Il. Treatment Administration

Protocol 2: Doxorubicin and 93-017S-F/cGAMP Administration
o Doxorubicin Pre-treatment:
o Prepare a solution of doxorubicin in sterile saline.

o On Day 0 of treatment, administer a single intratumoral injection of doxorubicin. The
recommended dose can range from 2-8 mg/kg, with lower doses showing less systemic
toxicity.[3]

e 93-017S-F/cGAMP Formulation:

o Prepare the 93-017S-F/cGAMP formulation according to the manufacturer's instructions.
This typically involves mixing the 93-017S-F lipidoid nanoparticle solution with a cGAMP
solution.

e 93-017S-F/cGAMP Treatment:

o On Day 1 and Day 5 post-doxorubicin treatment, administer intratumoral injections of the
93-017S-F/cGAMP formulation.
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o The effective in vivo dose of cGAMP for STING activation can range from 2.5 ug to 20
mg/kg, depending on the formulation and tumor model.[4][5][6] A starting dose of 2.5 ug
per mouse is a reasonable starting point based on previous studies.[4]

Agent Dose Route Schedule Reference
Doxorubicin 2-8 mg/kg Intratumoral Day 0 [3]
93-017s- 2.5 ug

Intratumoral Day 1, Day 5 [4]
FIcGAMP cGAMP/mouse

lll. Efficacy and Immunological Assessment

Protocol 3: In Vivo Cytotoxicity Assay (CFSE-based)
o Target Cell Preparation:
o Isolate splenocytes from naive C57BL/6 mice.
o Divide the splenocytes into two populations.

o Pulse one population with a relevant tumor-associated antigen peptide (e.g., gp100 for
B16F10) at 1 pg/mL. The other population serves as the unpulsed control.

o CFSE Labeling:

o Label the peptide-pulsed splenocytes with a high concentration of Carboxyfluorescein
succinimidyl ester (CFSE) (e.g., 5 uM) (CFSE”high”).

o Label the unpulsed splenocytes with a low concentration of CFSE (e.g., 0.5 uM)
(CESEMNow™).

o Adoptive Transfer:
o Mix the CFSE”high™ and CFSE”ow” populations at a 1:1 ratio.

o Intravenously inject 1 x 1077 total cells in 100 pL of PBS into tumor-bearing mice at a
designated time point post-treatment.
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e Analysis:

o After 18-24 hours, harvest spleens and/or tumor-draining lymph nodes.

o Analyze the cell suspension by flow cytometry to determine the ratio of CFSE”*high” to

CESEMNow” cells.

o Calculate the percentage of specific killing using the formula: % Specific Lysis = [1 - (Ratio

in immunized mice / Ratio in control mice)] x 100.

Parameter Description
Target Cells Splenocytes from naive C57BL/6 mice

) ) Relevant TAA for the tumor model (e.g., gp100
Peptide Antigen

for B16F10)

CFSE Concentrations

High (e.g., 5 uM) and Low (e.g., 0.5 puM)

Cell Ratio

1:1 (CFSE”high” : CFSEow?)

Injection Route

Intravenous

Analysis Time

18-24 hours post-injection

Readout

Flow cytometry analysis of CFSE populations

Protocol 4: ELISpot Assay for IFN-y Secretion

e Cell Isolation:

o At a specified endpoint, harvest spleens from treated and control mice.

o Prepare single-cell suspensions of splenocytes.

o ELISpot Plate Preparation:

o Coat a 96-well ELISpot plate with an anti-mouse IFN-y capture antibody overnight at 4°C.

o Wash the plate and block with a suitable blocking buffer.
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e Cell Plating and Stimulation:
o Plate 2 x 1075 to 5 x 1075 splenocytes per well.

o Stimulate the cells with a relevant tumor-associated antigen peptide (e.g., gp100) or with
whole tumor lysate. Include positive (e.g., Concanavalin A) and negative (medium only)
controls.

e Incubation and Development:

[¢]

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

[¢]

Wash the plate and add a biotinylated anti-mouse IFN-y detection antibody.

After incubation and washing, add streptavidin-alkaline phosphatase (ALP) or horseradish

[e]

peroxidase (HRP).

Add the appropriate substrate (e.g., BCIP/NBT for ALP) and incubate until spots develop.

[e]

e Analysis:
o Wash the plate to stop the reaction and allow it to dry.

o Count the number of spots per well using an ELISpot reader. Each spot represents an
IFN-y-secreting cell.

Protocol 5: Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILS)
e Tumor Digestion:
o Excise tumors from euthanized mice.

o Mince the tumors and digest them in a solution containing collagenase and DNase | to
obtain a single-cell suspension.

e Staining:

o Stain the cells with a viability dye to exclude dead cells.
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o Perform surface staining with fluorescently labeled antibodies against immune cell
markers (e.g., CD45, CD3, CD4, CDS8, NK1.1).

o For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-y),
fix and permeabilize the cells before adding the intracellular antibodies.

o Data Acquisition and Analysis:
o Acquire the stained cells on a flow cytometer.

o Analyze the data using appropriate software, employing a gating strategy to identify and
quantify different immune cell populations within the tumor.[7][8][9]

Marker Cell Type

CD45 All hematopoietic cells
CD3 T cells

CD4 Helper T cells

CD8 Cytotoxic T cells
FoxP3 Regulatory T cells
NK1.1 Natural Killer (NK) cells

IV. Pharmacokinetic and Biodistribution Studies

Protocol 6: Biodistribution of Labeled 93-017S-F
e LNP Labeling:

o Incorporate a fluorescent dye (e.g., DiR) or a radiolabel into the 93-017S-F formulation
during synthesis.

e Administration:

o Administer the labeled 93-O17S-F to tumor-bearing mice via the intended route (e.g.,
intratumoral or intravenous).
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* In Vivo Imaging:

o At various time points post-injection (e.g., 2, 6, 24, 48 hours), perform in vivo imaging
using an appropriate imaging system (e.g., VIS for fluorescence imaging).

e Ex Vivo Organ Analysis:

o At the final time point, euthanize the mice and harvest major organs (tumor, liver, spleen,

kidneys, lungs, heart, etc.).

o Image the excised organs to quantify the accumulation of the labeled LNP in each tissue.

Parameter Description

Label Fluorescent dye (e.g., DIR) or radiolabel
Administration Route Intratumoral and/or Intravenous

Time Points 2, 6, 24, 48 hours (or as needed)
Readout In vivo and ex vivo imaging

Table of Representative Pharmacokinetic Parameters for Lipid Nanoparticles in Mice
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Parameter Value Unit Reference
Plasma Half-life (t%%)
LNP with C14 PEG-
o 0.64 hours [10]
lipid
LNP with C16 PEG-
o 2.18 hours [10]
lipid
LNP with C18 PEG-
o 4.03 hours [10]
lipid
Peak Organ
Accumulation
(Intravenous)
Liver High % Injected Dose [11][12]
Spleen Moderate % Injected Dose [11][12]
Tumor Variable (EPR effect) % Injected Dose [13]
Peak Organ
Accumulation
(Subcutaneous)
Injection Site (Skin) High % Injected Dose [12]
Draining Lymph )

Moderate % Injected Dose
Nodes
Spleen Moderate % Injected Dose [12]

Note: These values are representative and can vary significantly based on the specific LNP

formulation, size, and surface chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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